Cas no 93859-38-2 (Benzenamine,4-[(2-aminophenyl)methyl]-2,6-bis(1-methylethyl)-)

Benzenamine,4-[(2-aminophenyl)methyl]-2,6-bis(1-methylethyl)- structure
93859-38-2 structure
Product Name:Benzenamine,4-[(2-aminophenyl)methyl]-2,6-bis(1-methylethyl)-
CAS No:93859-38-2
MF:C19H26N2
MW:282.423144817352
CID:809589
PubChem ID:3022737
Update Time:2025-04-19

Benzenamine,4-[(2-aminophenyl)methyl]-2,6-bis(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-[(2-aminophenyl)methyl]-2,6-bis(1-methylethyl)-
    • 4-[(2-aminophenyl)methyl]-2,6-di(propan-2-yl)aniline
    • 4-[(2-aminophenyl)methyl]-2,6-diisopropylaniline
    • DTXSID80239811
    • SCHEMBL10799884
    • EINECS 299-375-3
    • NS00039706
    • 93859-38-2
    • 4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline
    • Inchi: 1S/C19H26N2/c1-12(2)16-10-14(11-17(13(3)4)19(16)21)9-15-7-5-6-8-18(15)20/h5-8,10-13H,9,20-21H2,1-4H3
    • InChI Key: NJYVLDXNVZXOJY-UHFFFAOYSA-N
    • SMILES: NC1C(=CC(CC2C=CC=CC=2N)=CC=1C(C)C)C(C)C

Computed Properties

  • Exact Mass: 282.21
  • Monoisotopic Mass: 282.21
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.032
  • Boiling Point: 429°C at 760 mmHg
  • Flash Point: 255.5°C
  • Refractive Index: 1.59
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